(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Description
Table 1: Structural Comparison of Benzodioxole Derivatives
Key differences include:
- Chirality : The (S)-enantiomer exhibits distinct optical activity compared to achiral derivatives like 3-(benzodioxol-5-yl)propionic acid.
- Electronic effects : The amino group increases electron density at the β-carbon, altering reactivity in nucleophilic substitutions compared to non-amino analogs.
- Hydrogen-bonding capacity : The –NH₂ group enables additional intermolecular interactions absent in hydrocinnamic acid derivatives.
X-ray diffraction studies of 3,4-methylenedioxyhydrocinnamic acid show planar benzodioxole rings, whereas the (S)-enantiomer’s amino group introduces torsional strain, potentially affecting crystal symmetry.
Properties
IUPAC Name |
(3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353311 | |
| Record name | (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723284-83-1 | |
| Record name | (βS)-β-Amino-1,3-benzodioxole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723284-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-benzodioxole, which can be acylated using a continuous process with a recyclable heterogeneous catalyst.
Amination: The acylated product is then subjected to amination reactions to introduce the amino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. These processes utilize whole-cell or isolated enzyme systems to achieve the desired transformations under mild conditions .
Types of Reactions:
Reduction: Reduction reactions can be used to modify the amino group or the benzodioxole ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidized Derivatives: Products include various quinones and other oxidized forms of the benzodioxole ring.
Reduced Derivatives: Products include reduced forms of the amino group and the benzodioxole ring.
Substituted Derivatives: Products include various substituted benzodioxole derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Neuroprotective Properties
Research has indicated that (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid exhibits neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may interact with glutamate receptors, potentially modulating excitatory neurotransmission, which is crucial in neurodegenerative conditions .
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated that it may inhibit specific kinases involved in tumor growth and progression. For instance, it has shown potential as a DYRK1A inhibitor, with sub-micromolar inhibitory activity observed in various cancer cell lines . This suggests its utility as a lead compound in the development of new anticancer therapies.
3. Antimicrobial Properties
this compound has also been explored for its antimicrobial activities. Its interactions with biological targets may disrupt microbial growth pathways, presenting opportunities for developing new antimicrobial agents .
Research Applications
1. Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various nucleophilic reactions, including acylation and alkylation, as well as electrophilic aromatic substitution reactions . This versatility allows chemists to create more complex molecules with potential therapeutic applications.
2. Mechanistic Studies
Ongoing research focuses on elucidating the mechanisms by which this compound affects biological systems. Understanding these interactions at the molecular level is crucial for optimizing its pharmacological profiles .
Table 1: Comparison of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Modulation of glutamate receptors | |
| Anticancer | Inhibition of DYRK1A kinase | |
| Antimicrobial | Disruption of microbial growth pathways |
Table 2: Synthetic Pathways
| Synthetic Method | Description |
|---|---|
| Esterification | Reaction of benzodioxole with propanoic acid |
| Nucleophilic Substitution | Reactions involving the amino group |
| Electrophilic Aromatic Substitution | Reactions facilitated by the benzodioxole structure |
Case Studies
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. The results indicated significant protection against cell death, suggesting potential therapeutic benefits in treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to evaluate the efficacy of this compound as a DYRK1A inhibitor. The compound exhibited potent inhibitory effects with IC50 values in the low micromolar range, indicating its promise as a lead compound for further development .
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic Acid
The (R)-enantiomer (CAS 723284-85-3) shares identical molecular formula and weight but differs in stereochemistry at the β-carbon . Enantiomers often exhibit divergent biological activities due to chiral recognition in receptors. For example, in ionotropic glutamate receptors (e.g., NMDA, AMPA), the (S) -configuration may mimic natural (S)-glutamate, whereas the (R) -form could act as an antagonist or show reduced affinity. Such stereospecificity is critical in drug design, as seen in thalidomide’s enantiomer-dependent toxicity .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 129042-60-0 | 723284-85-3 |
| Configuration | (S)-β-amino | (R)-β-amino |
| Biological Relevance | Potential glutamate analog | Likely reduced receptor binding |
Positional Isomers: (S)-2-Amino-3-benzo[1,3]dioxol-5-yl-propanoic Acid
The positional isomer (S)-2-Amino-3-benzo[1,3]dioxol-5-yl-propanoic acid (CAS 32161-31-2) shifts the amino group to the α-carbon, aligning it with natural amino acids like glutamate . This structural change significantly alters receptor interaction:
- α-Amino analogs (e.g., AMPA, NMDA ligands) directly engage glutamate receptors due to spatial compatibility with binding pockets.
- β-Amino derivatives (target compound) may exhibit weaker affinity or novel mechanisms, such as metabotropic receptor modulation .
Non-Amino Analogs: 3-(3,4-Methylenedioxyphenyl)Propionic Acid
Removing the amino group yields 3-(3,4-Methylenedioxyphenyl)Propionic Acid (CAS 2815-95-4), a simpler derivative with reduced polarity . Key differences include:
- Physicochemical Properties: Higher melting point (86–88°C) and lower solubility in aqueous media due to the absence of the hydrophilic amino group.
- Biological Activity: Lacks hydrogen-bonding capacity, rendering it inactive at amino acid receptors. Instead, it may serve as a precursor in synthetic chemistry or a non-polar probe.
| Property | Target Compound (With Amino) | Non-Amino Analog |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₀O₄ |
| Melting Point | Not reported | 86–88°C |
| Solubility | Higher (polar groups) | Lower (apolar dominance) |
Prodrug Forms: Ethyl Ester Derivative
In vivo, esterases hydrolyze the ester to regenerate the active acid form. This strategy is common in CNS-targeted drugs (e.g., valproic acid derivatives).
| Property | Target Compound | Ethyl Ester Prodrug |
|---|---|---|
| Functional Group | Carboxylic acid | Ethyl ester |
| Bioavailability | Lower (polar) | Higher (lipophilic) |
| Activation Mechanism | Direct | Enzymatic hydrolysis |
Functional Group Variations: Comparison with Glutamate Receptor Ligands
The compound’s benzo[1,3]dioxole ring contrasts with heterocyclic moieties in classical glutamate receptor ligands:
- AMPA: Features an isoxazole ring (electron-deficient), enhancing affinity for ionotropic receptors .
- NMDA : Includes a glycine-binding site; bulkier aromatic groups (e.g., benzo[1,3]dioxole) may sterically hinder binding.
| Ligand Type | Key Structural Feature | Target Compound’s Advantage |
|---|---|---|
| AMPA | Isoxazole ring | Benzo[1,3]dioxole (lipophilic) |
| NMDA | Carboxylic acid + amino | Steric hindrance (reduced) |
| Metabotropic | Aromatic bulk | Compatible design |
Biological Activity
(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-83-1) is a chiral amino acid derivative notable for its unique structural features, including a benzodioxole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below is a comprehensive overview of its biological activity, synthesis, and related research findings.
- Molecular Formula : C₁₀H₁₁NO₄
- Molar Mass : 209.199 g/mol
- Melting Point : 213-214 °C
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate synaptic plasticity and may have neuroprotective effects. The compound's structure allows it to engage with specific receptors and pathways in the central nervous system (CNS), although detailed mechanisms are still under investigation .
Neuroprotective Effects
Research indicates that this compound may serve as a neuroprotective agent. It has been studied for its potential to influence pathways related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter release and receptor activity suggests it could play a role in protecting neuronal health under pathological conditions .
Antioxidant Properties
The compound has shown antioxidant activity in preliminary studies, which is crucial for counteracting oxidative stress associated with various diseases. For instance, its antioxidant capacity was evaluated using the DPPH-scavenging assay, where it demonstrated moderate efficacy in reducing free radicals .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid | 723284-85-3 | Enantiomer with potentially differing biological effects |
| 5-Hydroxytryptophan | 4350-03-8 | Precursor to serotonin; similar amino acid structure |
| L-Tyrosine | 105-10-1 | Precursor to neurotransmitters; aromatic amino acid |
This table highlights how this compound stands out due to its specific benzodioxole framework combined with an amino acid structure, potentially providing distinctive biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : Research has focused on the compound's effects on synaptic transmission and plasticity in animal models. Results indicate significant modulation of neurotransmitter release, suggesting therapeutic potential in cognitive disorders.
- Antioxidant Activity Assays : In vitro assays demonstrated that the compound can effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling benzo[1,3]dioxol-5-yl derivatives with β-amino propionic acid precursors. Key steps include:
- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions.
- Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration .
- Purification : Recrystallization in chloroform or ethyl acetate improves purity, as these solvents are effective for isolating polar intermediates (solubility data from ).
- Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry.
Q. How can spectroscopic techniques characterize this compound?
- Key Techniques :
- NMR : - and -NMR identify aromatic protons (δ 6.7–6.9 ppm for benzo[1,3]dioxole) and the α-amino proton (δ 3.1–3.3 ppm).
- FT-IR : Detect carboxylic acid O–H stretches (~2500–3300 cm) and C=O bonds (~1700 cm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 224.0661) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology :
- X-ray Diffraction (XRD) : Use SHELXTL or SHELXL for structure refinement. Key parameters include R-factor (<5%) and electron density maps to validate stereochemistry .
- Software Tools : Mercury CSD 2.0 visualizes hydrogen bonding (e.g., carboxylic acid dimer interactions) and packing motifs .
Q. What role might this compound play in modulating glutamate receptor activity?
- Hypothesis : The benzo[1,3]dioxole moiety mimics natural ligands of ionotropic glutamate receptors (e.g., AMPA or NMDA subtypes).
- Experimental Design :
- Electrophysiology : Patch-clamp assays on neuronal cells to measure ion flux changes.
- Competitive Binding : Radiolabeled ligands (e.g., -kainate) assess displacement in receptor-binding assays .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Approach :
- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
